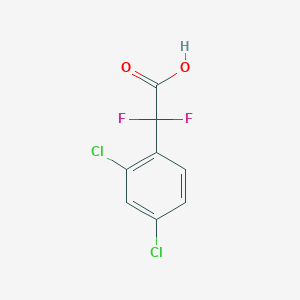

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid

Overview

Description

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a chemical compound . It is a white to pale yellowish-beige crystalline powder .

Synthesis Analysis

The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can involve Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can be represented as a 2D or 3D model . The optimized geometry of the compound can be determined through potential energy curve analysis .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a white to pale yellowish-beige crystalline powder . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

-

Scientific Field: Organic Chemistry

- Application : Synthesis of new ArN(H)C(=O)(CH2)3C(=O)OH derivative .

- Method : The specific method of synthesis is not detailed in the source, but it involves the use of 2,4-dichlorophenyl as part of the compound .

- Results : The new compound was successfully synthesized, and its amide oxygen atom not participating in a conventional hydrogen bond forms C–H …. O interactions and the amide-N-H does not form a close intermolecular contact .

-

Scientific Field: Agriculture

-

Scientific Field: Environmental Science

- Application : Degradation of 2,4-dichlorophenol in water .

- Method : A study indicated excellent dechlorination efficiency and phenol conversion rate in the electrocatalytic reduction of 2,4-dichlorophenol with a Pd-MWCNTs/Ni-foam electrode .

- Results : The electrode was found to efficiently degrade phenol in the electro-Fenton oxidation (EFO) process .

-

Scientific Field: Organic Chemistry

- Application : Suzuki–Miyaura coupling .

- Method : This process involves the use of boron reagents for cross-coupling reactions with alkynyl bromides or aniline/thiophenol .

- Results : The Suzuki–Miyaura coupling reaction is widely applied in transition metal catalyzed carbon–carbon bond forming reactions .

-

Scientific Field: Agriculture

- Application : Herbicide .

- Method : 2,4-Dichlorophenoxyacetic acid, a compound similar to the one you asked about, is used as a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .

- Results : Most grasses such as cereals, lawn turf, and grassland are relatively unaffected by this herbicide .

-

Scientific Field: Analytical Chemistry

- Application : Determination of phenoxyalkanoic acid herbicides .

- Method : 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood by GC with electron-capture detection .

- Results : The method allows for the accurate detection and quantification of phenoxyalkanoic acid herbicides .

-

Scientific Field: Organic Chemistry

-

Scientific Field: Organic Chemistry

-

Scientific Field: Analytical Chemistry

- Application : Determination of 2-methyl-4-chlorophenoxyacetic acid (herbicide) in soils .

- Method : 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of 2-methyl-4-chlorophenoxyacetic acid in soils by GC technique .

- Results : The method allows for the accurate detection and quantification of 2-methyl-4-chlorophenoxyacetic acid .

properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXMEVWDQNSWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

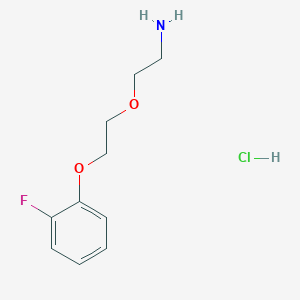

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)

![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)